

CAS number and molecular structure of O-phenylhydroxylamine.

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Compound of Interest

Compound Name: *O*-phenylhydroxylamine

Cat. No.: B2653202

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An In-depth Technical Guide to O-Phenylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenylhydroxylamine, with the alternative name phenoxyamine, is an organic compound of significant interest in medicinal chemistry and drug development. As an isomer of N-phenylhydroxylamine, it possesses distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of **O-phenylhydroxylamine**, focusing on its chemical identity, molecular structure, physicochemical properties, synthesis, and its emerging role as a modulator of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in immuno-oncology.

Chemical Identity and Molecular Structure

O-Phenylhydroxylamine is commercially available, most commonly as its hydrochloride salt, which enhances its stability and handling.

Molecular Structure of **O-Phenylhydroxylamine**:

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The structure features a hydroxylamine moiety (-ONH₂) linked to a phenyl group via an oxygen atom.

Table 1: Chemical Identifiers for O-Phenylhydroxylamine and its Hydrochloride Salt

Identifier	O-Phenylhydroxylamine	O-Phenylhydroxylamine Hydrochloride
CAS Number	4846-21-3[1]	6092-80-4[2][3][4]
Molecular Formula	C ₆ H ₇ NO[1]	C ₆ H ₈ ClNO[3]
Molecular Weight	109.13 g/mol [1]	145.59 g/mol [2][3]
IUPAC Name	O-phenylhydroxylamine[1]	O-phenylhydroxylamine;hydrochloride[5]
Synonyms	Phenoxyamine[1]	Phenoxyamine hydrochloride[2]
InChI Key	UOKZUTXLHRTL FH-UHFFFAOYSA-N[1]	DBTXKJJJSFWZJNS-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)ON[1]	C1=CC=C(C=C1)ON.Cl[5]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **O-phenylhydroxylamine** and its hydrochloride salt is provided below. This data is crucial for laboratory handling, formulation development, and safety assessments.

Table 2: Physicochemical Properties

Property	O-Phenylhydroxylamine	O-Phenylhydroxylamine Hydrochloride
Physical Form	-	White to yellow powder or crystals
Melting Point	-	~132 °C (decomposes)[3]
Purity	-	≥97.0%
Storage Temperature	-	2-8°C

Table 3: Safety and Hazard Information

Hazard	O-Phenylhydroxylamine	O-Phenylhydroxylamine Hydrochloride
GHS Pictogram	Warning	Danger
Hazard Statements	H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation[1]	H301: Toxic if swallowed[5]
Precautionary Statements	-	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols

Synthesis of O-Phenylhydroxylamine Hydrochloride

A common laboratory-scale synthesis of **O-phenylhydroxylamine** hydrochloride involves the hydrazinolysis of N-phenoxyphthalimide.[6]

Materials:

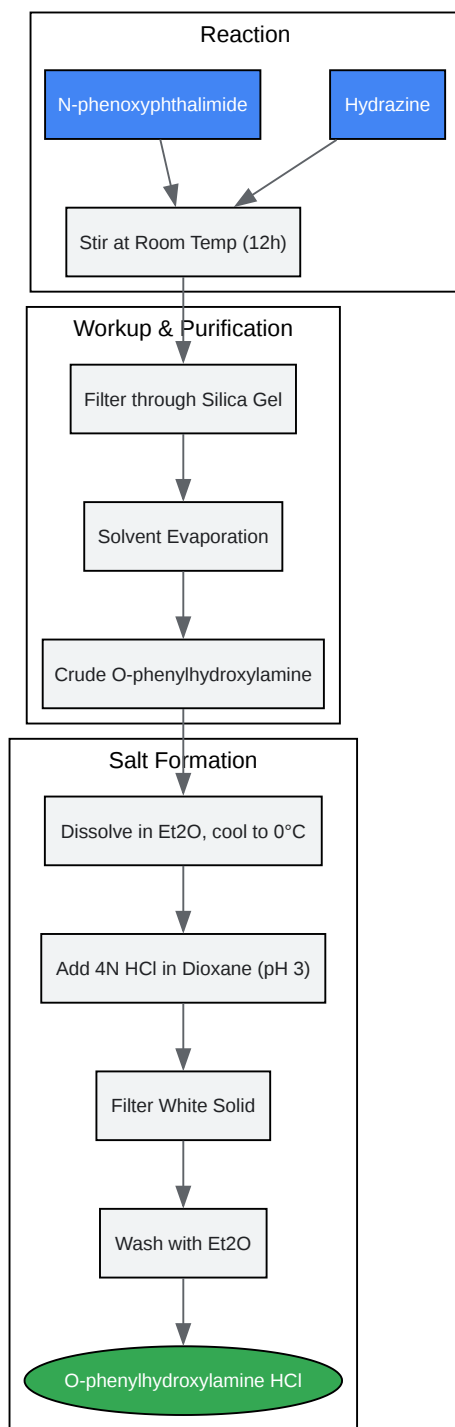
- N-phenoxyphthalimide
- Hydrazine monohydrate
- Methanol (MeOH)
- Chloroform (CHCl₃)
- Ethyl acetate (EtOAc)
- Hexane
- Diethyl ether (Et₂O)
- 4N HCl in dioxane
- Potassium carbonate (K₂CO₃) (for free base isolation)
- Silica gel
- Standard laboratory glassware and stirring equipment
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Dissolve N-phenoxyphthalimide (2.73 mmol) in a 10% solution of methanol in chloroform (25 mL).
- Slowly add hydrazine monohydrate (8.2 mmol) to the solution while stirring at room temperature.
- Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours, indicated by the formation of a white precipitate (phthalazine).
- Upon completion, filter the reaction mixture through a silica gel plug.
- Wash the silica gel plug with a 30% solution of ethyl acetate in hexane.

- Remove the solvent from the filtrate under reduced pressure to yield a light yellow oil.
- For **O-phenylhydroxylamine** (free base): Purify the oil by Kugelrohr distillation from a small amount of K_2CO_3 to obtain a clear, colorless oil.
- For **O-phenylhydroxylamine** hydrochloride: a. Dissolve the crude yellow oil in diethyl ether and cool the solution to $0^\circ C$. b. Maintain the temperature at $0^\circ C$ for 10 minutes. c. Add a solution of 4N HCl in dioxane dropwise until the pH of the solution reaches 3. d. A white solid will precipitate. Filter the solid. e. Wash the filtered solid with diethyl ether (2 x 10 mL). f. Dry the solid to yield pure **O-phenylhydroxylamine** hydrochloride.

Synthesis Workflow for O-Phenylhydroxylamine HCl

[Click to download full resolution via product page](#)Synthesis of **O-phenylhydroxylamine** HCl.

Biochemical Assay for IDO1 Inhibition

This protocol is adapted from standard procedures for measuring the activity of recombinant human IDO1 enzyme and can be used to determine the inhibitory potential of **O-phenylhydroxylamine**.^[7] The assay measures the production of N-formylkynurenine, a downstream metabolite of tryptophan.

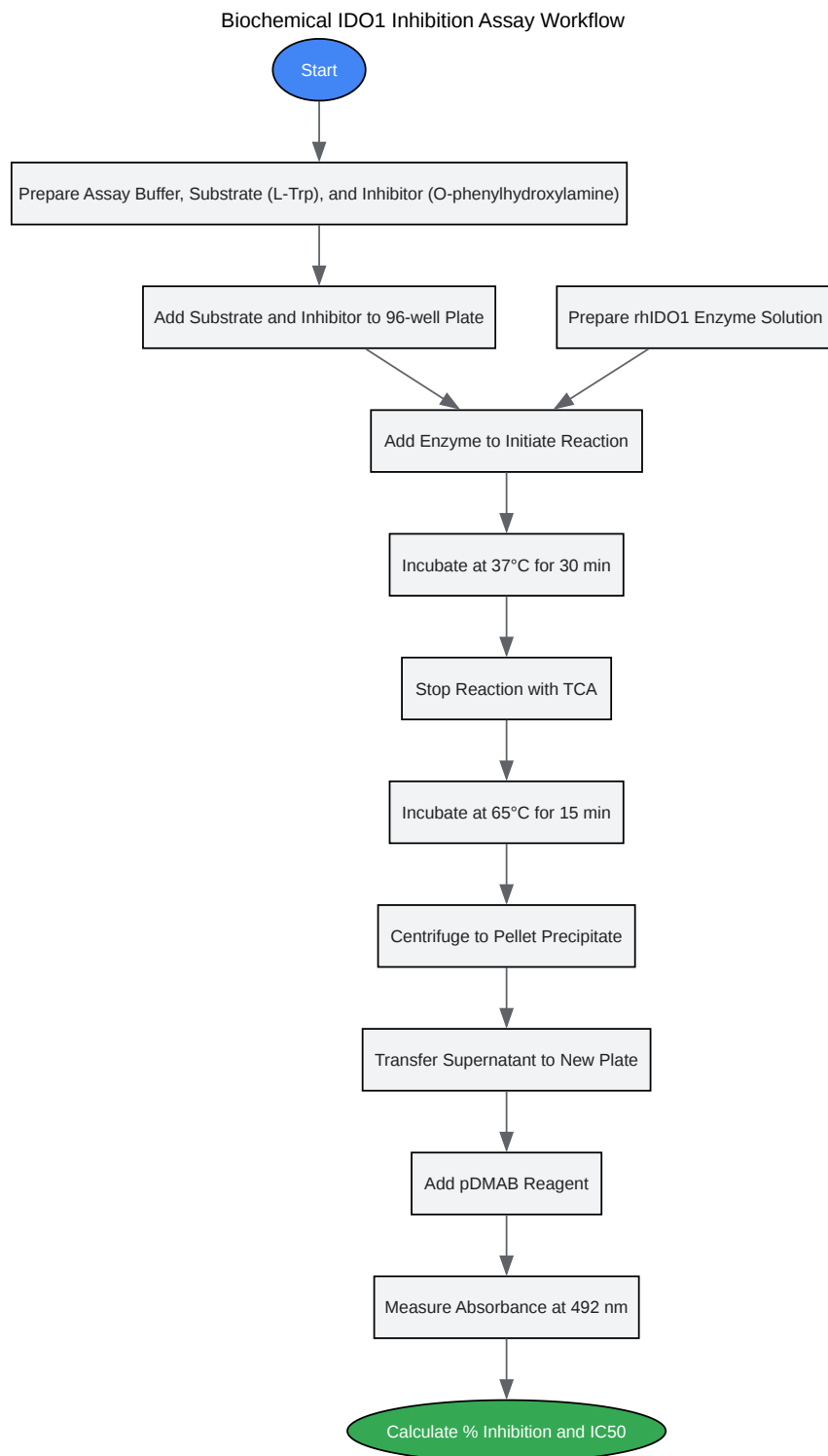
Materials:

- Recombinant human IDO1 (rhIDO1) enzyme
- **O-Phenylhydroxylamine** hydrochloride
- L-Tryptophan (substrate)
- Potassium phosphate buffer (100 mM, pH 6.5)
- Ascorbic acid (40 mM, neutralized with NaOH)
- Catalase (200 µg/mL)
- Methylene blue (20 µM)
- Trichloroacetic acid (TCA), 30% (w/v)
- p-Dimethylaminobenzaldehyde (pDMAB), 2% (w/v) in acetic acid
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, catalase, and methylene blue.
- Add rhIDO1 enzyme (final concentration ~0.05 µM) to the reaction mixture.
- Prepare serial dilutions of **O-phenylhydroxylamine** hydrochloride in the assay buffer.

- In a 96-well plate, add the L-tryptophan substrate (final concentration ~250 μ M) and the different concentrations of **O-phenylhydroxylamine**.
- Initiate the enzymatic reaction by adding the rhIDO1-containing reaction mixture to the wells.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 30% TCA.
- Incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge the plate to pellet any precipitate.
- Transfer the supernatant to a new 96-well plate.
- Add pDMAB solution to each well. A yellow color will develop.
- Measure the absorbance at 492 nm using a microplate reader.
- Calculate the percent inhibition for each concentration of **O-phenylhydroxylamine** and determine the IC₅₀ value.



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Workflow for IDO1 biochemical assay.

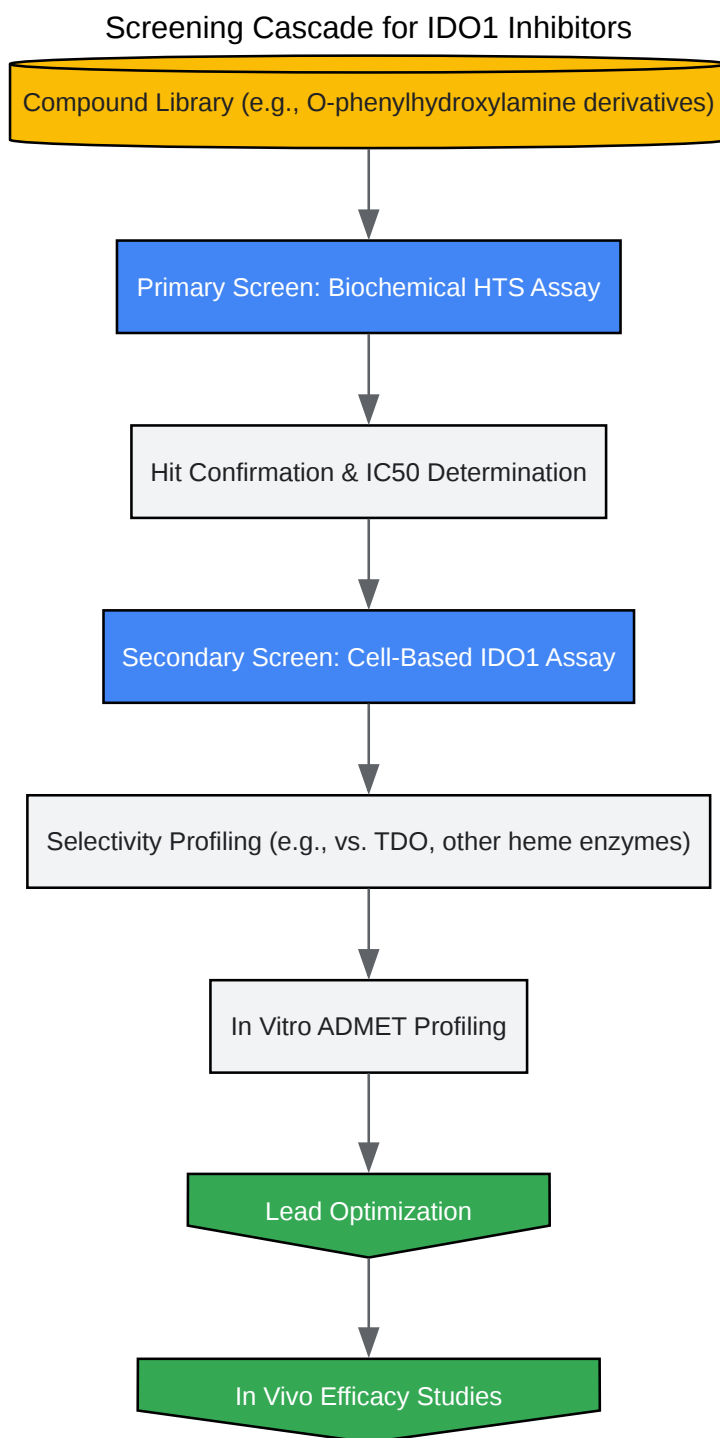
Application in Drug Development: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan and accumulation of kynurenine and other metabolites. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host immune system. Consequently, inhibition of IDO1 is a promising therapeutic strategy in immuno-oncology.

O-Alkylhydroxylamines have been identified as a novel class of IDO1 inhibitors. While specific data for **O-phenylhydroxylamine** is still emerging, related compounds like O-benzylhydroxylamine have shown potent, sub-micromolar inhibition of IDO1. The proposed mechanism involves these compounds acting as mimics of the alkylperoxy intermediate in the catalytic cycle of IDO1.

Drug Discovery Screening Cascade

A typical drug discovery workflow for identifying and characterizing novel IDO1 inhibitors, such as derivatives of **O-phenylhydroxylamine**, is outlined below.



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Logical workflow for IDO1 inhibitor screening.

Conclusion

O-Phenylhydroxylamine is a valuable chemical entity with demonstrated potential in the field of drug discovery, particularly as a scaffold for the development of IDO1 inhibitors. This guide provides essential technical information to support researchers in their exploration of this compound and its derivatives. The provided protocols for synthesis and bioactivity assessment serve as a foundation for further investigation into its therapeutic applications. As research in immuno-oncology continues to advance, the role of novel small molecule inhibitors like **O-phenylhydroxylamine** will be critical in developing next-generation cancer therapies.

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